2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and ethylamine.
Azidation: The azide group is introduced through a reaction with sodium azide under appropriate conditions.
Acetylation: The final step involves acetylation to form the desired compound.
Chemical Reactions Analysis
2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming different derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and modifications. Its applications extend to:
Chemistry: Used as a reagent in organic synthesis and chemical biology.
Biology: Employed in the study of protein functions and interactions.
Medicine: Investigated for potential therapeutic applications, although not yet approved for clinical use.
Industry: Utilized in the development of biochemical assays and research tools.
Mechanism of Action
The mechanism of action of 2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide involves its interaction with proteins and other biomolecules. The azide group can form covalent bonds with target molecules, facilitating the study of protein interactions and modifications. The specific molecular targets and pathways depend on the context of the research.
Comparison with Similar Compounds
2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide can be compared with other azido compounds, such as:
2-azido-N-[1-(4-hydroxyphenyl)ethyl]acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-azido-N-[1-(4-chlorophenyl)ethyl]acetamide: Contains a chlorine atom instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which influence its reactivity and applications in research.
Properties
IUPAC Name |
2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-8(14-11(16)7-13-15-12)9-3-5-10(17-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJFKPXVIGZQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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